Methanone, (4-fluorophenyl)(2-hydroxyphenyl)-
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Overview
Description
Methanone, (4-fluorophenyl)(2-hydroxyphenyl)- is an organic compound with the molecular formula C13H9FO2 It is a derivative of benzophenone, where one phenyl ring is substituted with a fluorine atom and the other with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-fluorophenyl)(2-hydroxyphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group into the aromatic ring. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-fluorophenyl)(2-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Methanone, (4-fluorophenyl)(2-hydroxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methanone, (4-fluorophenyl)(2-hydroxyphenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-hydroxyphenyl)phenyl-: Similar structure but lacks the fluorine atom.
Methanone, (2-hydroxyphenyl)(4-hydroxyphenyl)-: Contains two hydroxyl groups instead of one hydroxyl and one fluorine.
Uniqueness
Methanone, (4-fluorophenyl)(2-hydroxyphenyl)- is unique due to the presence of both a fluorine atom and a hydroxyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
62666-37-9 |
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Molecular Formula |
C13H9FO2 |
Molecular Weight |
216.21 g/mol |
IUPAC Name |
(4-fluorophenyl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H9FO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,15H |
InChI Key |
UPINQHZTZBBANL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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